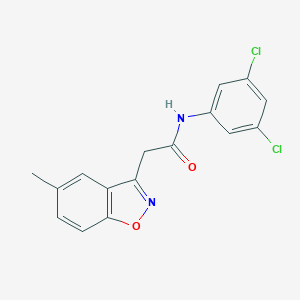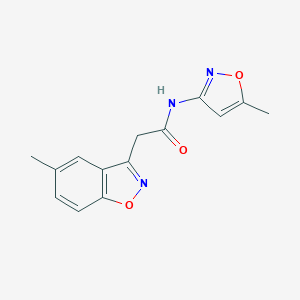![molecular formula C24H24N4O2S B501886 11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B501886.png)
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H24N4O2S It is known for its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, a benzyl group, and a methoxyanilino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.
Attachment of the methoxyanilino group: This is typically done through a nucleophilic substitution reaction using 2-methoxyaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.
Benzyl-substituted pyrimidines: These compounds have a similar benzyl group but different core structures.
Methoxyanilino-substituted compounds: These compounds share the methoxyanilino group but have different core structures.
Uniqueness
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, benzyl group, and methoxyanilino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C24H24N4O2S |
|---|---|
Peso molecular |
432.5g/mol |
Nombre IUPAC |
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H24N4O2S/c1-30-19-10-6-5-9-18(19)25-13-21-26-23(29)22-17-11-12-28(14-16-7-3-2-4-8-16)15-20(17)31-24(22)27-21/h2-10,25H,11-15H2,1H3,(H,26,27,29) |
Clave InChI |
RBFLEMDLMYZVMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
SMILES canónico |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501806.png)







![2-ethyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-3-furamide](/img/structure/B501817.png)

![2-[1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B501820.png)
![N-[2-(3,5-difluoroanilino)-4-pyrimidinyl]-N-(3,5-difluorophenyl)amine](/img/structure/B501824.png)
![N-[2-(2-ethylanilino)-4-pyrimidinyl]-N-(2-ethylphenyl)amine](/img/structure/B501826.png)
